Déhydrozingérone

Vue d'ensemble

Description

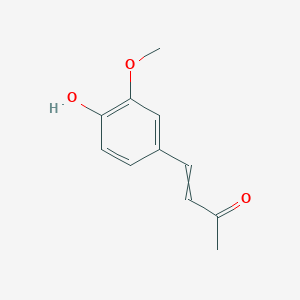

La déhydrozingérone est un composé phénolique isolé des rhizomes du gingembre (Zingiber officinale). Structurellement, c'est un demi-analogue de la curcumine, le composé majeur présent dans les rhizomes de curcuma. La this compound présente diverses activités biologiques, notamment des propriétés antioxydantes, antimicrobiennes et anticancéreuses .

Applications De Recherche Scientifique

Dehydrozingerone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various derivatives with enhanced biological activities.

Biology: Dehydrozingerone exhibits significant antioxidant and antimicrobial properties, making it useful in biological studies.

Medicine: It has shown potential as an anticancer agent, particularly in inhibiting prostate cancer progression. .

Mécanisme D'action

Dehydrozingerone (DHZ), also known as Vanillylidenacetone, is a natural phenolic compound isolated from ginger . It has been recognized for its various therapeutic effects, including anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .

Target of Action

For instance, it has been shown to affect ERK, JNK, and p38 signaling pathways .

Mode of Action

DHZ interacts with its targets, leading to various cellular changes. For instance, it has been shown to increase ERK and JNK levels, which are crucial for cell proliferation and survival . Moreover, it decreases the levels of TNF and MMP 2 and 9, which are involved in inflammation and tissue remodeling .

Biochemical Pathways

DHZ affects several biochemical pathways. It has been shown to activate ERK1/2/JNK/p38 signaling, increase the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . These effects contribute to its wound-healing properties .

Pharmacokinetics

DHZ has been found to have better bioavailability compared to curcumin, a compound with a similar structure . It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DHZ has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The action of DHZ leads to various molecular and cellular effects. It has been shown to decrease the levels of malondialdehyde, TNF-α, IL-1β, and increase glutathione levels in wound tissue . Histopathological studies have shown that DHZ improves angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHZ. For instance, in the context of diabetic foot ulcers, DHZ has been shown to significantly accelerate the healing process . .

Analyse Biochimique

Biochemical Properties

Dehydrozingerone interacts with various enzymes and proteins in biochemical reactions. It has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK) in skeletal muscle . This interaction plays a crucial role in regulating cellular energy homeostasis .

Cellular Effects

Dehydrozingerone has significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dehydrozingerone exerts its effects through several mechanisms. It has been found to activate ERK1/2/JNK/p38 signaling, which facilitates the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . It also influences gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Over time, Dehydrozingerone has shown to have a significant impact on cellular function in laboratory settings. For example, it has been observed to accelerate diabetic wound healing by regulating various hallmarks of the wound healing process .

Dosage Effects in Animal Models

In animal models, the effects of Dehydrozingerone vary with different dosages. For instance, it has been administered at doses of 0.5 and 1 mM for 14 and 21 days in a Drosophila model of Parkinson’s disease, showing significant amelioration of motor performance and prevention of dopaminergic neuron loss .

Metabolic Pathways

Dehydrozingerone is involved in several metabolic pathways. It has been found to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice, indicating its role in lipid and glucose metabolism .

Transport and Distribution

It has been found to be detectable in the serum at higher concentrations and remains up to 3 hours after intraperitoneal injections, which is longer than curcumin .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La déhydrozingérone peut être synthétisée par condensation de l'acétone avec la vanilline en présence d'alcalis. Cette réaction donne de la this compound avec un degré de pureté élevé. Une autre méthode implique l'utilisation de catalyseurs hétérogènes, tels que l'hydrotalcite, qui peuvent atteindre un rendement pouvant atteindre 88% en 4 heures .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'utilisation de méthodes catalytiques hétérogènes efficaces. Ces méthodes sont préférées en raison de leur capacité à produire des rendements élevés et à réduire les déchets. L'utilisation de catalyseurs supportés permet une synthèse en une seule étape, éliminant le besoin de plusieurs étapes de réaction et réduisant les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions : La déhydrozingérone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones correspondantes.

Réduction : La réduction de la this compound peut donner des dérivés alcooliques.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle phénolique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'anhydride acétique et l'iodure de méthyle.

Principaux produits formés :

Oxydation : Quinones

Réduction : Dérivés alcooliques

Substitution : Dérivés acétyle et méthyle

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour la synthèse de divers dérivés aux activités biologiques améliorées.

Biologie : La this compound présente des propriétés antioxydantes et antimicrobiennes significatives, ce qui la rend utile dans les études biologiques.

Médecine : Elle s'est avérée prometteuse comme agent anticancéreux, en particulier pour inhiber la progression du cancer de la prostate. .

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène à partir de son groupe hydroxyle phénolique.

Activité antimicrobienne : Le système conjugué, y compris le groupe carbonyle α,β-insaturé, perturbe les membranes cellulaires microbiennes.

Activité anticancéreuse : La this compound induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que ERK et JNK.

Comparaison Avec Des Composés Similaires

La déhydrozingérone est souvent comparée à d'autres composés phénoliques, en particulier la curcumine et l'isoeugénol :

Curcumine : La this compound est structurellement la moitié de la curcumine et partage des activités biologiques similaires.

Isoeugénol : La this compound et l'isoeugénol ont des structures similaires, la this compound ayant un groupe acétyle à la place du groupe méthyle dans l'isoeugénol.

Composés similaires :

- Curcumine

- Isoeugénol

- Acide férulique

- Vanilline .

Les propriétés uniques de la this compound et ses diverses applications en font un composé précieux dans divers domaines de la recherche scientifique et de l'industrie.

Activité Biologique

Dehydrozingerone (DHZ), a compound derived from ginger (Zingiber officinale), has garnered attention for its diverse biological activities, including antioxidant, antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of DHZ, supported by research findings, data tables, and case studies.

Dehydrozingerone is structurally related to curcumin and exhibits a conjugated system that contributes to its biological activity. The presence of an α,β-unsaturated carbonyl group in its structure is crucial for its antioxidant and antimicrobial properties. The compound's mechanisms of action include:

- Antioxidant Activity : DHZ has demonstrated significant radical scavenging capabilities, which are essential in mitigating oxidative stress-related damage in cells.

- Antimicrobial Effects : Studies indicate that DHZ exhibits both antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting growth.

Antioxidant Activity

Research has shown that DHZ effectively scavenges free radicals and inhibits lipid peroxidation. In vitro assays using DPPH and FRAP methods have confirmed its ability to neutralize reactive oxygen species (ROS) and prevent oxidative damage to cellular components .

Table 1: Antioxidant Activity of Dehydrozingerone

Antibacterial and Antifungal Properties

DHZ has been evaluated for its antibacterial and antifungal potential against various pathogens. It shows synergistic effects when combined with other agents, enhancing its overall efficacy against resistant strains.

- Antibacterial Activity : In vitro studies demonstrate that DHZ possesses significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .

- Antifungal Activity : DHZ exhibits weak antifungal activity alone but shows enhanced effects when used in combination with dodecanol, as it inhibits drug efflux mechanisms in fungi .

Table 2: Antimicrobial Efficacy of Dehydrozingerone

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Candida albicans | 200 µg/mL | |

| Saccharomyces cerevisiae | 1500 µM |

Anti-Inflammatory Effects

Dehydrozingerone exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. It has been shown to reduce the expression of COX-2 and TNF-α in various cell lines, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of DHZ, particularly in prostate cancer models. DHZ has been observed to induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells.

Case Study: Prostate Cancer Cells

In a study involving castration-resistant prostate cancer cells (PLS10), DHZ treatment resulted in:

- A significant decrease in cell proliferation.

- Induction of apoptosis as indicated by increased apoptotic markers.

- Inhibition of angiogenesis as evidenced by reduced CD31-positive areas in tumor sections .

Table 3: Anticancer Effects of Dehydrozingerone

Metabolic Effects

DHZ has also shown promise in metabolic regulation. It enhances glucose uptake in skeletal muscle through the activation of AMPK signaling pathways, which may contribute to improved insulin sensitivity and metabolic health .

Propriétés

IUPAC Name |

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWKBSMFXWNGRE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish, needle like crystals, sweet warm and tenacious odour | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1080-12-2, 22214-42-2 | |

| Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylidene acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does vanillylidenacetone participate in any notable chemical reactions?

A: Yes, vanillylidenacetone has been explored as a reactant in cross-metathesis reactions using ruthenium-based catalysts []. Research demonstrated that while vanillylidenacetone could participate in the reaction, it did so with low conversion of methyl oleate, indicating limited reactivity under the tested conditions [].

Q2: Are there any studies exploring the impact of vanillylidenacetone on yeast cells, specifically in the context of biofuel production?

A: While not directly addressed in the provided research, a study investigated the impact of various phenolic compounds, common in lignocellulose hydrolysates used for biofuel production, on Saccharomyces cerevisiae []. Although vanillylidenacetone wasn't specifically mentioned, this research highlights the importance of understanding how individual phenolic compounds, potentially including vanillylidenacetone, might impact yeast physiology and biofuel production processes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.